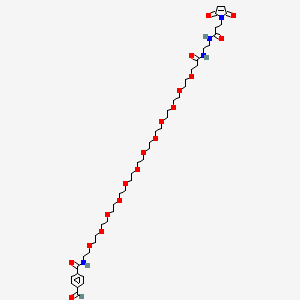
4-formyl-benzamido-PEG12-EDA-MAL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-formyl-benzamido-PEG12-EDA-MAL is a heterobifunctional cross-linking reagent. It contains a 4-formyl benzamido group on one end of a 12-unit discrete polyethylene glycol (PEG) spacer arm and a reactive maleimide group on the other end. This compound is designed for the stable crosslinking of biomolecules, making it a valuable tool in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-formyl-benzamido-PEG12-EDA-MAL involves the functionalization of a PEG spacer with a 4-formyl benzamido group and a maleimide group. The PEG spacer is typically synthesized through a series of polymerization reactions, followed by the introduction of the functional groups. The reaction conditions often involve the use of organic solvents such as methylene chloride, acetonitrile, dimethyl sulfoxide (DMSO), or methanol. The reactions are carried out under inert atmospheres to prevent moisture from affecting the hygroscopic PEG compounds .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The PEGylation compounds are generally hygroscopic and require careful handling to minimize air exposure .
Chemical Reactions Analysis
Types of Reactions
4-formyl-benzamido-PEG12-EDA-MAL undergoes several types of chemical reactions:
Hydrazone Bond Formation: The benzaldehyde group forms hydrazone bonds with hydrazine and hydrazide groups.
Oxime Bond Formation: The benzaldehyde group also forms oxime bonds with aldehydes and ketones.
Thioether Bond Formation: The maleimide reactive group forms thioether bonds with free sulfhydryl groups
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine, hydrazide, aldehydes, ketones, and free thiols. The reactions are typically carried out in organic solvents under controlled conditions to ensure the stability and specificity of the bonds formed .
Major Products
The major products formed from these reactions include hydrazone, oxime, and thioether-linked conjugates. These products are valuable in various applications, including drug delivery systems and imaging .
Scientific Research Applications
4-formyl-benzamido-PEG12-EDA-MAL has a wide range of scientific research applications:
Chemistry: Used as a cross-linking reagent for the stable conjugation of biomolecules.
Biology: Facilitates the construction of supramolecular assemblies for drug delivery and imaging.
Medicine: Employed in the development of targeted drug delivery systems and diagnostic tools.
Industry: Utilized in the production of PEGylated compounds with improved solubility and stability
Mechanism of Action
The mechanism of action of 4-formyl-benzamido-PEG12-EDA-MAL involves the formation of stable covalent bonds between the functional groups on the compound and target molecules. The benzaldehyde group reacts with hydrazine, hydrazide, aldehyde, and ketone groups to form hydrazone and oxime bonds, while the maleimide group reacts with free sulfhydryl groups to form thioether bonds. These reactions enable the stable crosslinking of biomolecules, enhancing their functionality and stability .
Comparison with Similar Compounds
4-formyl-benzamido-PEG12-EDA-MAL is unique due to its discrete PEG spacer and dual functional groups. Similar compounds include:
Phthalimidooxy-dPEG12-NHS ester: Contains a phthalimidooxy group and an NHS ester group.
MAL-dPEG24-NHS ester: Contains a maleimide group and an NHS ester group.
MAL-dPEG12-TFP ester: Contains a maleimide group and a TFP ester group
These compounds share similar functionalities but differ in the specific reactive groups and spacer lengths, making this compound a versatile and valuable reagent in various applications.
Properties
Molecular Formula |
C44H70N4O18 |
|---|---|
Molecular Weight |
943.0 g/mol |
IUPAC Name |
N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-4-formylbenzamide |
InChI |
InChI=1S/C44H70N4O18/c49-37-38-1-3-39(4-2-38)44(54)47-11-14-56-16-18-58-20-22-60-24-26-62-28-30-64-32-34-66-36-35-65-33-31-63-29-27-61-25-23-59-21-19-57-17-15-55-13-8-41(51)46-10-9-45-40(50)7-12-48-42(52)5-6-43(48)53/h1-6,37H,7-36H2,(H,45,50)(H,46,51)(H,47,54) |
InChI Key |
CRNALQPTUWXZDG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=O)C(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)NCCNC(=O)CCN2C(=O)C=CC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















